REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH2:11][CH3:12])(=[O:10])[O:6]C(C)C.Cl>>[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH2:11][CH3:12])(=[O:6])[OH:10]
|
Name
|
isopropyl 3-aminopropyl(ethyl)-phosphinate
|
Quantity
|
7.73 g
|
Type
|
reactant
|
Smiles
|
NCCCP(OC(C)C)(=O)CC
|
Name
|
mlof
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed
|
Type
|
CUSTOM
|
Details
|
The clear solution is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from methanol/propylenoxide
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCP(O)(=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |